4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C20H14Cl2N2O4S and a molecular weight of 449.316 g/mol . This compound is known for its unique chemical structure, which includes both phenylsulfonyl and dichlorobenzoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the phenylsulfonyl hydrazone intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid under specific conditions to form the final product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar steps as the laboratory preparation but on a larger scale. This would involve the use of industrial-grade equipment and reagents to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different hydrazone derivatives.
Substitution: The dichlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can lead to the formation of sulfonic acids, while reduction can yield various hydrazone derivatives .
Scientific Research Applications
4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
What sets 4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart from these similar compounds is its specific combination of phenylsulfonyl and dichlorobenzoate groups, which confer unique chemical and biological properties.
Properties
CAS No. |
478258-31-0 |
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Molecular Formula |
C20H14Cl2N2O4S |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H14Cl2N2O4S/c21-15-8-11-18(19(22)12-15)20(25)28-16-9-6-14(7-10-16)13-23-24-29(26,27)17-4-2-1-3-5-17/h1-13,24H/b23-13+ |
InChI Key |
FYJRUQYAHQCKAB-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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